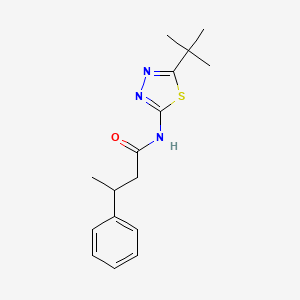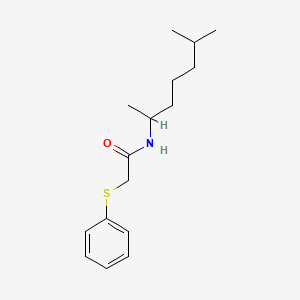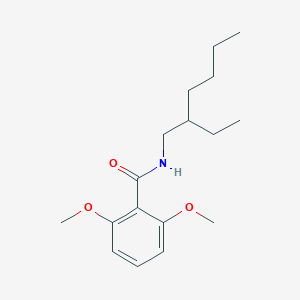
N-(1-methyl-3-phenylpropyl)-1-phenylmethanesulfonamide
Vue d'ensemble
Description
N-(1-methyl-3-phenylpropyl)-1-phenylmethanesulfonamide, also known as SNC80, is a highly selective agonist for the delta-opioid receptor. The delta-opioid receptor is a G protein-coupled receptor that is involved in pain modulation, mood regulation, and reward processing. SNC80 has been extensively studied for its potential use in the treatment of chronic pain and addiction.
Mécanisme D'action
N-(1-methyl-3-phenylpropyl)-1-phenylmethanesulfonamide binds to the delta-opioid receptor and activates intracellular signaling pathways that lead to the modulation of pain perception and reward processing. It has been shown to be effective in reducing pain in animal models of chronic pain and in reducing drug-seeking behavior in models of addiction.
Biochemical and Physiological Effects:
N-(1-methyl-3-phenylpropyl)-1-phenylmethanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters involved in pain transmission, such as substance P and glutamate. It has also been shown to activate the release of endogenous opioids, such as enkephalins, which can further reduce pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-methyl-3-phenylpropyl)-1-phenylmethanesulfonamide has several advantages for use in lab experiments. It is highly selective for the delta-opioid receptor, reducing the risk of off-target effects. It has also been extensively studied and has a well-established mechanism of action. However, N-(1-methyl-3-phenylpropyl)-1-phenylmethanesulfonamide has limitations as well. It has a relatively short half-life, which can make it difficult to study in vivo. Additionally, it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving N-(1-methyl-3-phenylpropyl)-1-phenylmethanesulfonamide. One area of interest is the potential use of N-(1-methyl-3-phenylpropyl)-1-phenylmethanesulfonamide in the treatment of chronic pain. It has been shown to be effective in animal models of chronic pain, and further research is needed to determine its potential for clinical use. Another area of interest is the potential use of N-(1-methyl-3-phenylpropyl)-1-phenylmethanesulfonamide in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential for clinical use. Additionally, further research is needed to determine the optimal dosing and administration of N-(1-methyl-3-phenylpropyl)-1-phenylmethanesulfonamide for these potential therapeutic uses.
Applications De Recherche Scientifique
N-(1-methyl-3-phenylpropyl)-1-phenylmethanesulfonamide has been used extensively in scientific research to study the delta-opioid receptor and its role in pain modulation and addiction. It has been shown to be highly selective for the delta-opioid receptor and has minimal activity at other opioid receptors, reducing the risk of side effects.
Propriétés
IUPAC Name |
1-phenyl-N-(4-phenylbutan-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-15(12-13-16-8-4-2-5-9-16)18-21(19,20)14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBVKMXEIJDWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3976874.png)

![1-[(4-fluorophenyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3976887.png)

![5-(1-{2-oxo-2-[(1-phenyl-1H-pyrazol-5-yl)amino]ethyl}-1H-pyrazol-4-yl)-2-furamide](/img/structure/B3976901.png)
![7-cyclohexyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B3976904.png)

![1-(5-{[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1H-pyrazol-3-yl)ethanone](/img/structure/B3976912.png)
![1-[1-(1-benzofuran-2-ylmethyl)pyrrolidin-3-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3976922.png)


![N-(4-fluorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3976951.png)
![N-{3-[(4-ethyl-2-methyl-3-oxopiperazin-1-yl)carbonyl]phenyl}cyclopentanecarboxamide](/img/structure/B3976955.png)
![N-(tert-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B3976956.png)